(S,R,S)-AHPC-C8-NH2 Hydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-C8-NH2 Hydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-C8-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate, playing a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to an eight-carbon alkyl linker terminating in a primary amine.[1][2] Its primary application is in the synthesis of PROTACs, particularly those targeting the serine/threonine kinase AKT for degradation.[2][3]
This technical guide provides an in-depth overview of (S,R,S)-AHPC-C8-NH2 hydrochloride, including its chemical properties, mechanism of action, relevant experimental protocols, and its application in the rapidly evolving field of targeted protein degradation. The information presented is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Data
(S,R,S)-AHPC-C8-NH2 is typically available as a hydrochloride or dihydrochloride (B599025) salt to improve its solubility and stability. The dihydrochloride salt has the chemical formula C31H49Cl2N5O4S and a molecular weight of 658.72 g/mol .[3]
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-[(2S)-2-(9-aminononanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide; dihydrochloride | [3] |
| Synonyms | VH032-C8-NH2 dihydrochloride, XF038-164A | [2] |
| Molecular Formula | C31H49Cl2N5O4S | [3] |
| Molecular Weight | 658.72 g/mol | [3] |
| CAS Number | 2341796-80-1 | [2][3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: The PROTAC Pathway
(S,R,S)-AHPC-C8-NH2 functions as a critical building block for PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[4]
A PROTAC molecule consists of three components:
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A ligand that binds to the target protein of interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two ligands.
In the case of a PROTAC synthesized using (S,R,S)-AHPC-C8-NH2, the (S,R,S)-AHPC moiety serves as the E3 ligase ligand, specifically recruiting the VHL E3 ligase complex. The terminal amine of the C8 linker is used to conjugate a ligand for the target protein (e.g., an AKT inhibitor).
The mechanism of action proceeds as follows:
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The PROTAC enters the cell and forms a ternary complex with the target protein and the VHL E3 ligase.
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This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase.
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The target protein is polyubiquitinated, marking it for recognition by the 26S proteasome.
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The proteasome degrades the polyubiquitinated target protein into small peptides.
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The PROTAC is released and can catalytically repeat the process, leading to the degradation of multiple target protein molecules.
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-C8-NH2 Hydrochloride
This protocol describes a general method for conjugating a carboxylic acid-containing target protein ligand to (S,R,S)-AHPC-C8-NH2 hydrochloride via amide bond formation.
Materials:
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(S,R,S)-AHPC-C8-NH2 hydrochloride
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Target protein ligand with a carboxylic acid handle
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
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Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
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Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
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In a separate flask, dissolve (S,R,S)-AHPC-C8-NH2 hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
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Add the (S,R,S)-AHPC-C8-NH2 solution to the activated target protein ligand solution.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of PROTAC-Mediated AKT Degradation
This protocol provides a method to assess the degradation of a target protein (e.g., AKT) in cultured cells treated with a PROTAC synthesized from (S,R,S)-AHPC-C8-NH2.
Materials:
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Cancer cell line expressing the target protein (e.g., PC-3 for AKT)
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PROTAC of interest
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Cell culture medium and supplements
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DMSO (vehicle control)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-AKT, anti-GAPDH or anti-β-actin as a loading control)
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HRP-conjugated secondary antibody
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ECL Western blotting substrate
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Chemiluminescence imaging system
Procedure:
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Clarify the lysates by centrifugation and collect the supernatant.
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Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein (e.g., anti-AKT) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
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Capture the chemiluminescent signal using an imaging system.
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Perform densitometry analysis on the protein bands using software such as ImageJ.
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Normalize the target protein band intensity to the loading control (e.g., GAPDH or β-actin).
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Calculate the percentage of protein degradation relative to the vehicle control.
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Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
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Conclusion
(S,R,S)-AHPC-C8-NH2 hydrochloride is a valuable and versatile chemical tool for researchers engaged in the design and synthesis of PROTACs. Its high-affinity VHL ligand and functionalized linker enable the development of potent and selective degraders for a wide range of protein targets. The protocols and information provided in this guide are intended to facilitate the use of this compound in advancing the field of targeted protein degradation and accelerating the discovery of novel therapeutics.
